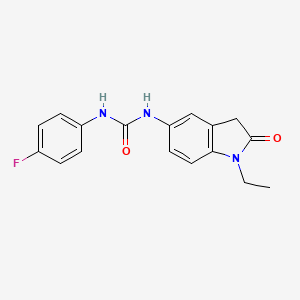
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea, also known as EOU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Indole derivatives have been reported as antiviral agents .
- Specific compounds have shown inhibitory activity against influenza A .
- The methods of application or experimental procedures would involve synthesizing the specific indole derivative and testing its antiviral activity in vitro .
- The outcomes obtained would be the inhibitory activity against the virus, measured as IC50 values .
- Indole derivatives also possess anti-inflammatory properties .
- The methods of application would involve synthesizing the specific indole derivative and testing its anti-inflammatory activity in vitro or in vivo .
- The outcomes obtained would be the reduction in inflammation, measured using appropriate assays .
- Indole derivatives have shown anticancer properties .
- The methods of application would involve synthesizing the specific indole derivative and testing its anticancer activity in vitro or in vivo .
- The outcomes obtained would be the reduction in cancer cell proliferation, measured using appropriate assays .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
- Indole derivatives could potentially be used in the development of underwater anechoic coatings .
- These coatings are designed to absorb sound waves, reducing noise and improving stealth capabilities for underwater vehicles .
- The methods of application would involve synthesizing the specific indole derivative and incorporating it into the coating material, then testing its sound absorption properties under various conditions .
- The outcomes obtained would be the sound absorption performance of the coating, measured using appropriate acoustic tests .
- Indole derivatives could potentially be used in drug discovery with the help of AI models like AlphaFold .
- These models can predict the structure of proteins and other molecules, and how they interact, which could help in the design of new drugs .
- The methods of application would involve using the AI model to predict the interactions of the indole derivative with various biological targets .
- The outcomes obtained would be the predicted interactions and potential therapeutic effects of the indole derivative .
- Indole derivatives could potentially be used in the synthesis of polymers .
- These polymers have a range of properties that make them useful in various applications, from biocompatible materials to water-soluble polymers .
- The methods of application would involve synthesizing the specific indole derivative and incorporating it into the polymer .
- The outcomes obtained would be the properties of the resulting polymer, measured using appropriate tests .
Underwater Acoustic Coating
Artificial Intelligence and Drug Discovery
Polymer Technology
- Indole derivatives have shown antibacterial properties .
- The methods of application would involve synthesizing the specific indole derivative and testing its antibacterial activity in vitro .
- The outcomes obtained would be the reduction in bacterial growth, measured using appropriate assays .
- Indole derivatives also possess antifungal properties .
- The methods of application would involve synthesizing the specific indole derivative and testing its antifungal activity in vitro .
- The outcomes obtained would be the reduction in fungal growth, measured using appropriate assays .
- Indole derivatives have shown neuroprotective properties .
- The methods of application would involve synthesizing the specific indole derivative and testing its neuroprotective activity in vitro or in vivo .
- The outcomes obtained would be the protection of neurons from damage, measured using appropriate assays .
Antibacterial Activity
Antifungal Activity
Neuroprotective Activity
Propiedades
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKODASLKVAUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
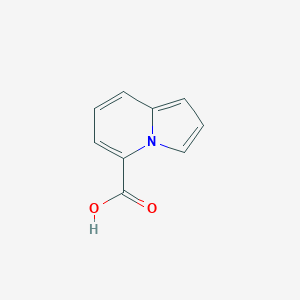
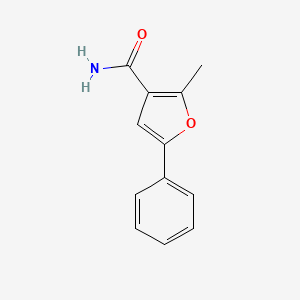
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
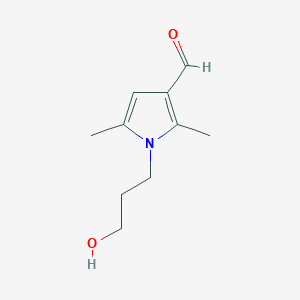
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
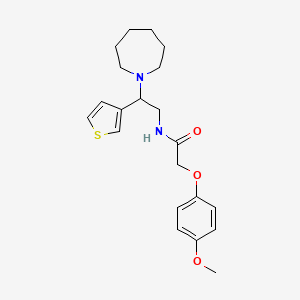
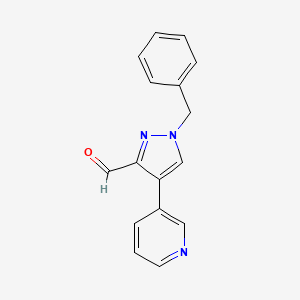
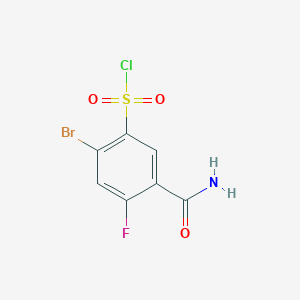
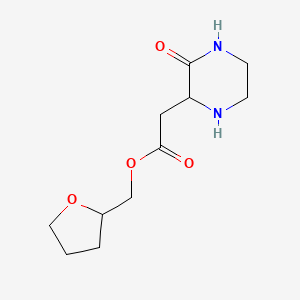
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)